Hydroxysophoranone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

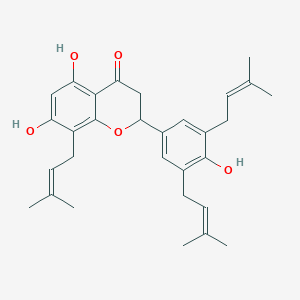

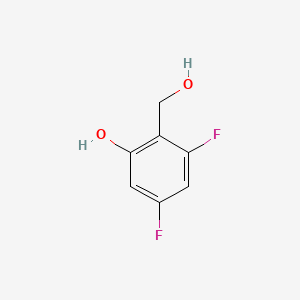

Hydroxysophoranone is a flavanone that can be isolated from the Erythrina subumbrans . It shows weak antibacterial activity against several strains of Streptococcus . It also exhibits high antiplasmodial activity against Plasmodium falciparum .

Molecular Structure Analysis

The molecular weight of Hydroxysophoranone is 476.60 and its formula is C30H36O5 . The structure of Hydroxysophoranone includes a flavanone backbone .科学的研究の応用

Hydroxyurea in Oncology : Hydroxyurea has been used clinically for over 30 years in various unique applications, especially in anticancer chemotherapy. Its mechanism of action involves inhibiting the ribonucleotide reductase reaction, crucial for DNA synthesis, making it a target for antineoplastic therapy (Donehower, 1992).

4-Hydroxynonenal as a Bioactive Marker : 4-Hydroxynonenal (HNE) is recognized as a marker of oxidative stress and a potential causative agent in diseases like Alzheimer's. It has grown in importance as a factor linking genomics and proteomics (Žarković, 2003).

HNE in Medicine : HNE plays a role in inflammation, cell proliferation and growth, and cell death, affecting cell signaling and gene expression. Its contribution to the pathogenesis of major chronic diseases and its potential in diagnosis and treatment is significant (Poli et al., 2008).

Hydroxamic Acids in Plant Defense : Hydroxamic acids, like 4-hydroxy-1,4-benzoxazin-3-ones, are important in plant defense against pests, diseases, and in herbicide detoxification (Niemeyer, 1988).

Hydroxypyridinone Derivatives in Drug Design : These derivatives, particularly 3-hydroxy-4-pyridinone, have been used in drug design for anti-Alzheimer's drugs, metalloenzymes inhibitors, and anti-microbials (Chaves et al., 2017).

Hydroxyurea in HIV Treatment : Hydroxyurea, due to its inhibition of deoxynucleotide synthesis, has shown potential in inhibiting HIV-1 replication in various human cells and may be effective in AIDS therapy (Lori et al., 1994).

Hydroxyurea and Hydroxamic Acid Derivatives in Cancer : Hydroxyurea, known for its inhibition of ribonucleotide reductase, and hydroxamic acid derivatives targeting enzymes in cancer progression are important in cancer chemotherapy (Šaban & Bujak, 2009).

特性

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-15,27,31-32,34H,10-12,16H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQFAJSGVWQVGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)

![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)

![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

![(2S)-2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B593344.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)